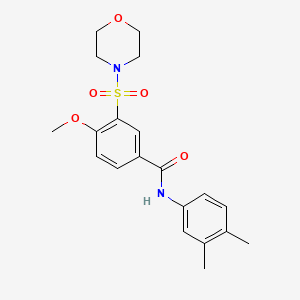![molecular formula C18H26N2O3S B5121704 N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA is a sulfonamide-based inhibitor of the anion exchanger protein, AE3, which plays a crucial role in regulating intracellular pH and cell volume.
Mécanisme D'action
DPA acts as a competitive inhibitor of AE3 by binding to the protein's active site and preventing the transport of anions across the cell membrane. This results in a decrease in intracellular pH and an increase in cell volume, which can have various physiological and pathological consequences.
Biochemical and physiological effects:
DPA has been shown to have a wide range of effects on various physiological processes, including acid-base balance, cell volume regulation, and neurotransmitter release. DPA has been shown to decrease intracellular pH and increase cell volume, which can affect the function of various ion channels and transporters. Additionally, DPA has been shown to modulate neurotransmitter release in the brain, potentially affecting behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA in lab experiments is its specificity for AE3, which allows for the selective inhibition of this protein without affecting other anion transporters. Additionally, DPA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, DPA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several potential future directions for research involving DPA. One area of interest is the role of AE3 in cancer biology, as AE3 has been shown to be upregulated in various types of cancer cells. Additionally, the use of DPA as a potential therapeutic agent for diseases involving AE3 dysregulation, such as epilepsy and heart failure, could be explored. Finally, the development of more specific and potent inhibitors of AE3 could lead to a better understanding of the physiological and pathological roles of this protein.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain DPA in high yield and purity.
Applications De Recherche Scientifique
DPA has been extensively used in scientific research as a tool to study the function of AE3 and its role in various physiological processes. AE3 is expressed in a wide range of tissues, including the brain, heart, and kidney, and plays a crucial role in regulating intracellular pH and cell volume. DPA has been shown to inhibit AE3 activity in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of AE3.
Propriétés
IUPAC Name |
N-[4-(dicyclopentylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(21)19-15-10-12-18(13-11-15)24(22,23)20(16-6-2-3-7-16)17-8-4-5-9-17/h10-13,16-17H,2-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQJSKQFRWWEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2CCCC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dicyclopentylsulfamoyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)

![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)
![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)